molecular formula C16H17N5O3 B2859296 ethyl 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate CAS No. 892470-73-4

ethyl 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate

Cat. No. B2859296
CAS RN: 892470-73-4
M. Wt: 327.344
InChI Key: BPDAYKPSJZSFSW-UHFFFAOYSA-N
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Description

The compound “ethyl 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate” is a complex organic molecule that contains several functional groups, including a triazolopyrimidine core, a benzyl group, and an ethyl propanoate group . Triazolopyrimidines are a class of heterocyclic compounds that have been studied for their potential medicinal properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Triazolopyrimidines can participate in a variety of reactions due to their multiple reactive sites .

Scientific Research Applications

Synthesis and Characterization

Ethyl 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate and its derivatives are key subjects in the synthesis of complex heterocyclic compounds due to their potential applications in various fields, including medicinal chemistry and material science. For instance, innovative heterocycles incorporating a thiadiazole moiety have been synthesized and assessed for their insecticidal properties against the cotton leafworm, showcasing the utility of these compounds in developing new insecticidal agents (Fadda et al., 2017). Moreover, the structural investigation of compounds like ethyl 3-{[2-({4-[(Z)-amino(hexyloxycarbonylimino)methyl]anilino}methyl)-1-methylbenzimidazole-5-carbonyl]pyridin-2-ylamino}propanoate tetrahydrate has provided insights into their crystalline structure and hydrogen bonding patterns, contributing to a deeper understanding of their chemical behavior (Liu et al., 2012).

Antimicrobial and Antitumor Activities

The exploration of ethyl 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate derivatives in the realm of antimicrobial and antitumor activities is a significant aspect of pharmaceutical research. Studies have led to the synthesis of novel polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, with some compounds exhibiting promising antimicrobial properties (El‐Kazak & Ibrahim, 2013). This highlights the potential of such compounds in the development of new antimicrobial agents.

Molecular Docking and Computational Studies

Molecular docking and computational studies have become indispensable tools in understanding the interaction mechanisms of ethyl 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate derivatives with biological targets. Spectral, DFT/B3LYP, and molecular docking analyses on related compounds provide valuable insights into their binding affinities, molecular stability, and potential as inhibitors for cancer treatment. For example, research on ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate demonstrated its inhibitory potential against cancer through molecular docking studies (Sert et al., 2020).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Some triazolopyrimidines have been studied for their inhibitory effects on certain enzymes .

Future Directions

Future research on this compound could involve studying its potential medicinal properties, optimizing its synthesis process, and investigating its mechanism of action .

properties

IUPAC Name

ethyl 2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3/c1-3-24-16(23)11(2)20-10-17-14-13(15(20)22)18-19-21(14)9-12-7-5-4-6-8-12/h4-8,10-11H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDAYKPSJZSFSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N1C=NC2=C(C1=O)N=NN2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate

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